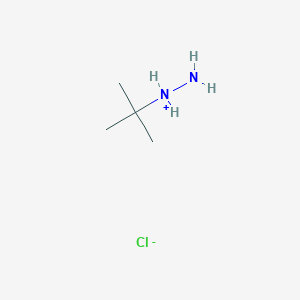
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an indole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mécanisme D'action
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- exerts its effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- leads to the accumulation of acetylated histones, which results in the activation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the proliferation and migration of cancer cells by downregulating the expression of various oncogenes. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to exhibit potent anticancer and anti-inflammatory effects, making it a potential candidate for drug development. However, one of the limitations of using Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)-. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics to determine its potential for clinical use.
Méthodes De Synthèse
The synthesis of Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been achieved using different methods. One of the methods involves the reaction between 4-chloro-1H-indole-2-carboxylic acid and 3-methylbenzoyl chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The product is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
Benzamide, 4-chloro-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been studied for its potential application as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
138349-55-0 |
|---|---|
Formule moléculaire |
C22H17ClN2O |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
4-chloro-N-(3-methyl-1-phenylindol-2-yl)benzamide |
InChI |
InChI=1S/C22H17ClN2O/c1-15-19-9-5-6-10-20(19)25(18-7-3-2-4-8-18)21(15)24-22(26)16-11-13-17(23)14-12-16/h2-14H,1H3,(H,24,26) |
Clé InChI |
AULWBXLMKGMBPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Autres numéros CAS |
138349-55-0 |
Synonymes |
4-chloro-N-(3-methyl-1-phenyl-indol-2-yl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







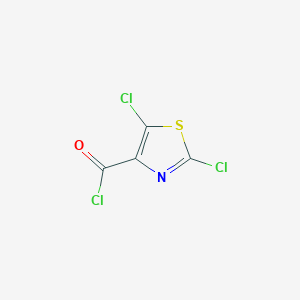


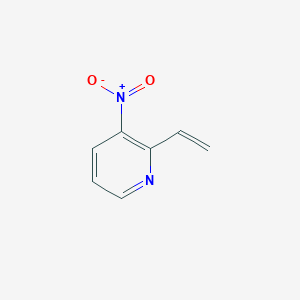
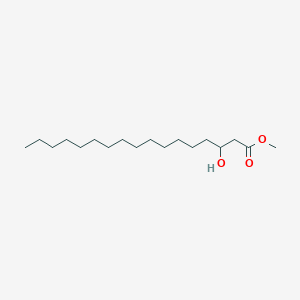
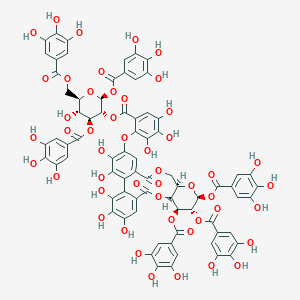

![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
